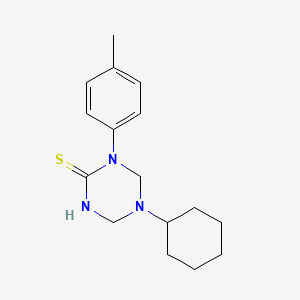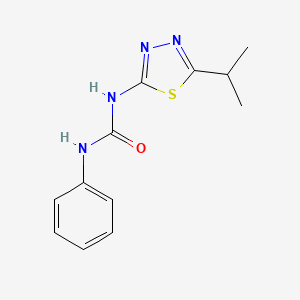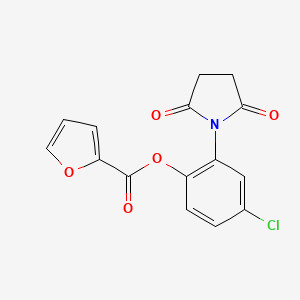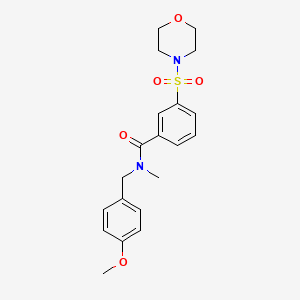
N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various physiological and pathological conditions.
Mécanisme D'action
BMS-345541 inhibits the activation of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, which is involved in the phosphorylation and degradation of IκBα, a cytoplasmic inhibitor of NF-κB. Inhibition of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex by BMS-345541 prevents the phosphorylation and degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB target genes.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. For example, BMS-345541 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and endothelial cells. BMS-345541 has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-345541 has several advantages as a research tool, including its selectivity for the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, its availability from various chemical suppliers, and its ability to inhibit the NF-κB pathway in various cell types. However, BMS-345541 also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on BMS-345541. One direction is to investigate the potential therapeutic applications of BMS-345541 in various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease. Another direction is to develop more potent and selective inhibitors of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, which could be used as research tools and potential therapeutics. Additionally, future research could focus on the development of new methods for the delivery of BMS-345541 to specific cell types or tissues, which could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of BMS-345541 involves several steps, including the reaction of 4-morpholine sulfonamide with 4-methoxybenzyl chloride to form 4-methoxybenzyl-4-morpholine sulfonamide. This intermediate is then reacted with N-methyl-3-aminobenzamide to form BMS-345541. The synthesis of BMS-345541 has been reported in several research articles, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various physiological and pathological conditions. For example, BMS-345541 has been shown to inhibit the activation of NF-κB in various cell types, including macrophages, endothelial cells, and cancer cells. This inhibition has been shown to result in the suppression of inflammation, cell survival, and proliferation. BMS-345541 has also been used to investigate the role of the NF-κB pathway in various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-21(15-16-6-8-18(26-2)9-7-16)20(23)17-4-3-5-19(14-17)28(24,25)22-10-12-27-13-11-22/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSABJMVDEUBWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)
![6-[(4-fluorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5702002.png)
![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)
![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)
![ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5702021.png)
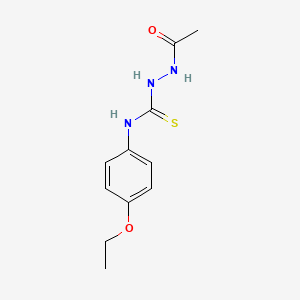
![N-[4-(aminosulfonyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5702027.png)
![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5702035.png)
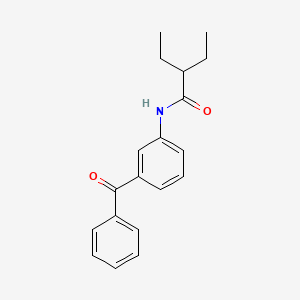
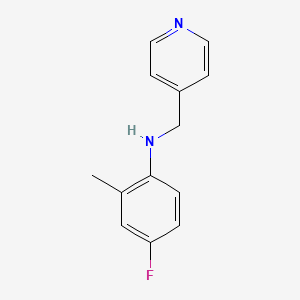
![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)
